
Levalbuterol hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Herstellung von Levalbuterolhydrochlorid beinhaltet eine asymmetrische katalytische Reduktion, die die Herstellung eines hochreinen chiralen Produkts unter Verwendung einer geringen Menge an chiralem Katalysator ermöglicht . Dieses Verfahren stellt sicher, dass das Produkt die Qualitätsstandards der United States Pharmacopeia erfüllt, mit einer Reinheit von über 99,90 % und minimalen Verunreinigungen . Industrielle Produktionsverfahren beinhalten oft die Herstellung einer Suspension von ®-SLB.D-DBTA in einem Lösungsmittel, gefolgt von der Zugabe von Salzsäure zur Bildung von rohem Levalbuterolhydrochlorid. Das Rohprodukt wird dann durch Umkristallisation isoliert und gereinigt .
Analyse Chemischer Reaktionen
Levalbuterolhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Salzsäure, die im Herstellungsprozess verwendet wird . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das Hydrochloridsalz von Levalbuterol, die aktive Form, die in medizinischen Behandlungen verwendet wird . Die Stabilität und Reaktivität der Verbindung wird durch ihren chiralen Charakter beeinflusst, der selektive Wechselwirkungen mit biologischen Zielstrukturen ermöglicht .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Bronchospasm Treatment :
- Pediatric Use :
- Economic Impact :
Efficacy and Safety
Levalbuterol has been shown to provide similar or superior bronchodilation compared to racemic albuterol while exhibiting a lower incidence of side effects such as tachycardia and hypokalemia . However, there are documented cases of paradoxical bronchoconstriction, where patients experience worsening symptoms after administration. A notable case involved a patient who developed paradoxical bronchoconstriction despite receiving levalbuterol for newly diagnosed asthma . This underscores the importance of monitoring patients closely after initiating treatment.
Case Study 1: Pediatric Patient
A double-blind study involving 316 children with mild to moderate asthma found that those treated with levalbuterol showed significant improvements in forced expiratory volume (FEV1) compared to placebo. The onset of action was rapid, with significant changes observed within the first week of treatment .
Case Study 2: Adult Patient
In another case, an adult patient treated with levalbuterol experienced paradoxical bronchoconstriction, leading to decreased pulmonary function as measured by spirometry. This case highlighted the need for careful patient selection and monitoring when using levalbuterol, especially in individuals with complex medical histories .
Wirkmechanismus
Levalbuterol hydrochloride exerts its effects by activating β2 adrenergic receptors on airway smooth muscle. This activation leads to the stimulation of adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP) . Elevated cyclic AMP levels activate protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular calcium concentrations, resulting in muscle relaxation . This mechanism helps to alleviate bronchospasm and improve airflow in patients with asthma and COPD .
Vergleich Mit ähnlichen Verbindungen
Levalbuterolhydrochlorid wird oft mit Albuterol verglichen, einem racemischen Gemisch, das sowohl ®- als auch (S)-Enantiomere enthält . Während beide Verbindungen wirksame Bronchodilatatoren sind, gilt Levalbuterolhydrochlorid als weniger nebenwirkungsreich, z. B. Tachykardie, da das (S)-Enantiomer fehlt . Andere ähnliche Verbindungen sind Epinephrin, das ebenfalls als Bronchodilator verwendet wird, aber eine breitere Palette von Wirkungen hat, da es auf mehrere adrenerge Rezeptoren wirkt . Die Selektivität von Levalbuterolhydrochlorid für β2-adrenerge Rezeptoren macht es zur bevorzugten Wahl für die gezielte Behandlung von Atemwegserkrankungen .
Biologische Aktivität
Levalbuterol hydrochloride, a selective β2-adrenergic receptor agonist, is primarily used in the treatment of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are essential for understanding its role in respiratory therapy.
Levalbuterol acts by binding to β2-adrenergic receptors located on the smooth muscle of the airways. Upon activation, these receptors stimulate adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which subsequently inhibits myosin phosphorylation and reduces intracellular calcium concentrations, resulting in smooth muscle relaxation and bronchodilation .
Comparison of Binding Affinity
Levalbuterol exhibits a significantly higher binding affinity for β2-adrenergic receptors compared to its racemic counterpart, albuterol. Specifically, it has approximately:
- 2-fold greater binding affinity than racemic albuterol
- 100-fold greater binding affinity than (S)-albuterol .
This enhanced affinity contributes to its effectiveness in inducing bronchodilation with potentially fewer side effects.
Pharmacokinetics
The pharmacokinetic profile of levalbuterol indicates that it is rapidly absorbed and has a relatively short half-life. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life (T½) | Approximately 3.3 hours |
Peak Plasma Concentration (Cmax) | Varies by administration route |
Volume of Distribution | Approximately 2.4 L/kg |
Levalbuterol's pharmacokinetics suggest that it can be administered via inhalation or nebulization for rapid therapeutic effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of levalbuterol in comparison to racemic albuterol. For instance:
- Study on Asthma Patients : A randomized controlled trial demonstrated that levalbuterol provided similar or superior bronchodilation effects compared to racemic albuterol in patients experiencing acute asthma attacks .
- Long-term Use in COPD : In patients with COPD, levalbuterol has been shown to improve lung function and reduce the frequency of exacerbations compared to placebo treatments .
Case Studies
- Case Study on Pediatric Patients : A study involving pediatric patients with asthma indicated that levalbuterol administration resulted in significant improvements in peak expiratory flow rates (PEFR) without notable adverse effects. This suggests its suitability for younger populations who may be more sensitive to side effects associated with other bronchodilators .
- Elderly Patients with COPD : Another case study focused on elderly patients revealed that levalbuterol was effective in managing symptoms of COPD while minimizing cardiovascular side effects often associated with non-selective β-agonists .
Summary of Findings
This compound demonstrates a robust biological activity characterized by its selective action on β2-adrenergic receptors, leading to effective bronchodilation. Its pharmacokinetic properties support its use in acute settings, while clinical studies confirm its efficacy and safety profile across various patient demographics.
Eigenschaften
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198296 | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50293-90-8 | |
Record name | Levalbuterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50293-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levalbuterol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVALBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.